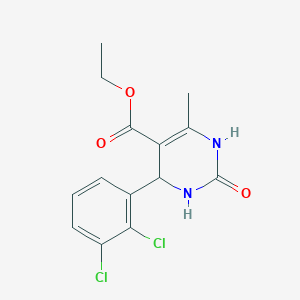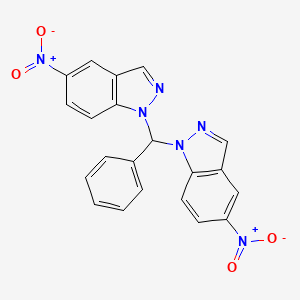
1,1'-(Phenylmethylene)bis(5-nitro-1H-indazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of acyl hydrazides to form the indazole ring, followed by nitration to introduce the nitro groups . The phenylmethylene bridge can be introduced through a condensation reaction with benzaldehyde derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to achieve efficient cyclization and nitration . The use of solvent-free conditions and environmentally friendly reagents is also explored to make the process more sustainable .
化学反应分析
Types of Reactions
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The nitro groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted indazoles, and various functionalized indazole compounds .
科学研究应用
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
作用机制
The mechanism of action of 1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic potential .
相似化合物的比较
Similar Compounds
5-Nitroindazole: Shares the nitroindazole core but lacks the phenylmethylene bridge.
1-Methyl-5-nitro-1H-indazole: Similar structure with a methyl group instead of the phenylmethylene bridge.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Uniqueness
1,1’-(Phenylmethylene)bis(5-nitro-1H-indazole) is unique due to its phenylmethylene bridge, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
属性
CAS 编号 |
105873-87-8 |
|---|---|
分子式 |
C21H14N6O4 |
分子量 |
414.4 g/mol |
IUPAC 名称 |
5-nitro-1-[(5-nitroindazol-1-yl)-phenylmethyl]indazole |
InChI |
InChI=1S/C21H14N6O4/c28-26(29)17-6-8-19-15(10-17)12-22-24(19)21(14-4-2-1-3-5-14)25-20-9-7-18(27(30)31)11-16(20)13-23-25/h1-13,21H |
InChI 键 |
CKAWZVGIGINADQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)N4C5=C(C=C(C=C5)[N+](=O)[O-])C=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



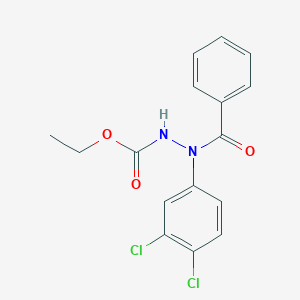
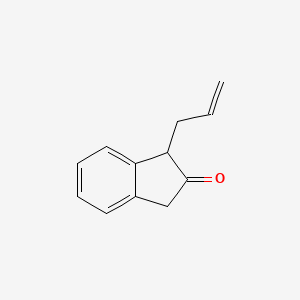

![3,3'-[Pyridine-2,6-diylbis(oxy)]dianiline](/img/structure/B14323454.png)
![3-[Dimethyl(phenyl)silyl]propanal](/img/structure/B14323464.png)
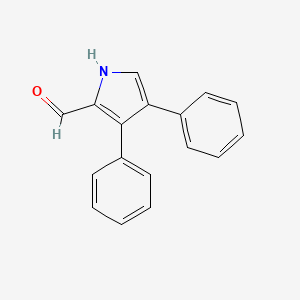
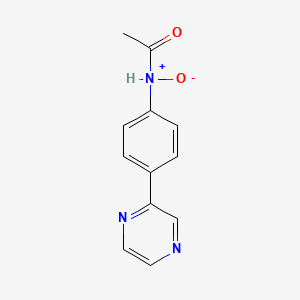

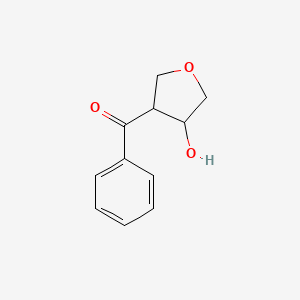
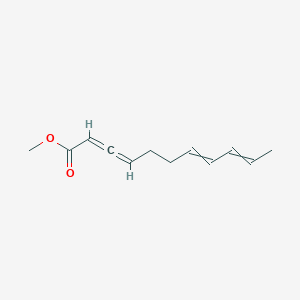
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
